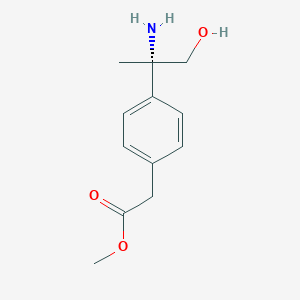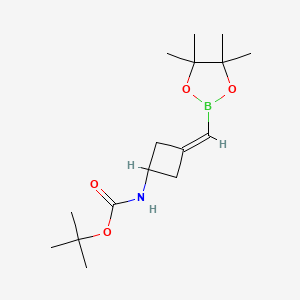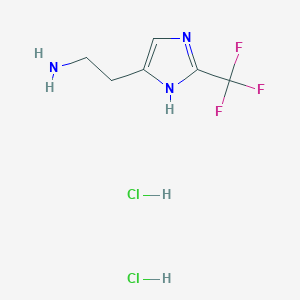
2-(2-(Trifluoromethyl)-1H-imidazol-4-yl)ethanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(Trifluoromethyl)-1H-imidazol-4-yl)ethanamine dihydrochloride is a chemical compound that features a trifluoromethyl group attached to an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often employs reagents such as trifluoromethyl iodide (CF3I) and a radical initiator like azobisisobutyronitrile (AIBN) under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
化学反応の分析
Types of Reactions
2-(2-(Trifluoromethyl)-1H-imidazol-4-yl)ethanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyl iodide, azobisisobutyronitrile, hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield trifluoromethyl-substituted imidazole derivatives, while reduction could produce corresponding amines.
科学的研究の応用
2-(2-(Trifluoromethyl)-1H-imidazol-4-yl)ethanamine dihydrochloride has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: It is used in the production of specialty chemicals and materials, leveraging its unique chemical properties.
作用機序
The mechanism of action of 2-(2-(Trifluoromethyl)-1H-imidazol-4-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, thereby modulating their activity. This interaction can influence various cellular pathways, leading to the desired therapeutic or biochemical effects .
類似化合物との比較
Similar Compounds
2-(Trifluoromethyl)tetrahydro-2H-thiopyran-2-ol: This compound also contains a trifluoromethyl group and is used in similar applications.
2,2,2-Trifluoroethanol: Known for its use as a solvent and in oxidation reactions.
Trifluoromethyl ethers: These compounds are used in pharmaceuticals and agrochemicals due to their unique properties.
Uniqueness
2-(2-(Trifluoromethyl)-1H-imidazol-4-yl)ethanamine dihydrochloride is unique due to its specific structure, which combines the trifluoromethyl group with an imidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
66675-25-0 |
|---|---|
分子式 |
C6H10Cl2F3N3 |
分子量 |
252.06 g/mol |
IUPAC名 |
2-[2-(trifluoromethyl)-1H-imidazol-5-yl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C6H8F3N3.2ClH/c7-6(8,9)5-11-3-4(12-5)1-2-10;;/h3H,1-2,10H2,(H,11,12);2*1H |
InChIキー |
SQYZLKGFHLDLMF-UHFFFAOYSA-N |
正規SMILES |
C1=C(NC(=N1)C(F)(F)F)CCN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


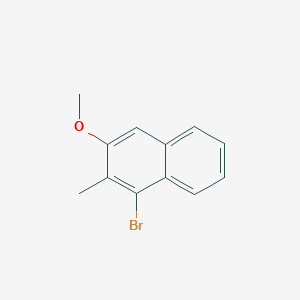
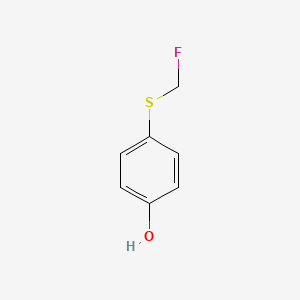
![5-(2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-7-yl)pyridin-2-amine hydrochloride](/img/structure/B15219386.png)
![tert-Butyl (8aS)-6-oxo-7-(prop-2-yn-1-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B15219391.png)
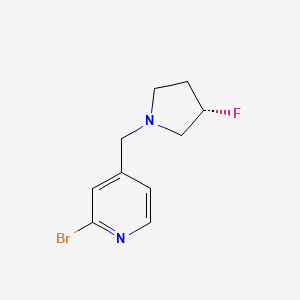

![(1R,6R,7R)-7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane](/img/structure/B15219409.png)
![(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-([1,1'-biphenyl]-2-ylmethyl)propanoic acid](/img/structure/B15219414.png)


![4-[2-(Pyrazin-2-yl)-1,3-oxazol-5-yl]aniline](/img/structure/B15219427.png)
![2-((5-Chloro-1-ethyl-1H-benzo[d]imidazol-2-yl)thio)acetic acid](/img/structure/B15219433.png)
